2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine
Description
2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine (CAS: 1289387-97-8) is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4-(methoxymethyl)piperidin-1-yl group at position 3. Its molecular formula is C₁₂H₁₇ClN₃O, with a molecular weight of 266.74 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxymethyl-piperidine) groups, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor design and receptor-targeted drug development .
Properties
IUPAC Name |
2-chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-8-9-2-6-15(7-3-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVAVPKEOOPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine is a chemical compound belonging to the pyrazine class, which is recognized for its diverse biological activities. This compound features a chloro group and a piperidine moiety that is further substituted with a methoxymethyl group. Such structural characteristics enhance its solubility and potential reactivity, making it a subject of interest in medicinal chemistry and pharmacological research.
The biological activity of this compound primarily stems from its interactions with various biological targets, particularly enzymes and receptors. The compound has been shown to engage with lipases, such as those from Pseudomonas fluorescens, influencing lipid metabolism and cellular signaling pathways. This interaction suggests potential applications in therapeutic areas, including cancer treatment, where modulation of cell proliferation and apoptosis is critical.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or activation of their activities. This can affect various metabolic pathways.
- Cell Proliferation Modulation : It may influence cell growth and apoptosis, indicating potential use in cancer therapies.
- Signal Transduction : The compound's interactions can alter signaling pathways, impacting gene expression and cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various assays:
- Inhibition of Lipase Activity : In vitro assays demonstrated that this compound inhibited lipase activity by approximately 50% at concentrations around 50 μM. This suggests its potential role in regulating lipid metabolism.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at higher concentrations .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics, which are critical for its therapeutic application.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-3-[4-(ethoxymethyl)piperidin-1-yl]pyrazine | Structure | Contains an ethoxymethyl group; influences solubility and reactivity differently. |
| 2-Fluoro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine | Structure | Fluorination may enhance metabolic stability and alter biological activity. |
| 2-Bromo-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine | Structure | Bromination offers different reactivity patterns compared to chlorination. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine, enabling comparative analysis of their physicochemical properties, synthetic routes, and biological activities.
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine
- Structure : Differs by a 2-methoxyethyl substituent on the piperidine ring instead of methoxymethyl.
- Key Data :
- IR Spectroscopy: Similar C=N stretching frequencies (~1660–1779 cm⁻¹) as observed in related 2-chloropyrazines, but with altered intensity due to the flexible 2-methoxyethyl chain .
- Synthetic Route : Likely involves nucleophilic substitution of a chloro-pyrazine precursor with 4-(2-methoxyethyl)piperidine under basic conditions, analogous to methods in .
- Biological Relevance : Increased hydrophilicity compared to the methoxymethyl derivative may affect membrane permeability .
2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine
- Structure : Features a methylsulfonyl group on the piperidine ring, enhancing electron-withdrawing effects.
- Key Data :
3-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine
- Structure : Replaces pyrazine with pyridazine and introduces a 2-methoxyphenyl-piperazine moiety.
- Key Data: NMR: Distinct ¹H-NMR shifts (e.g., δ 3.8 ppm for methoxy group) compared to pyrazine analogs due to aromatic substitution patterns .
Disubstituted Pyrido[3,4-b]pyrazines (e.g., 4-(piperidin-1-yl)aniline derivatives)
- Structure : Fused pyridine-pyrazine system with a piperidine-aniline pharmacophore.
- Key Data :
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity : Electron-donating groups (e.g., methoxymethyl) on piperidine enhance solubility, while sulfonyl or aryl groups improve target specificity .
- Synthetic Flexibility : Chloropyrazine intermediates allow modular substitution, enabling rapid diversification for SAR studies .
- Spectroscopic Trends : IR and NMR data correlate with substituent electronic effects, aiding in structural validation .
Preparation Methods
Starting Material and Key Intermediate Preparation
The synthesis usually begins with 2,3-dichloropyrazine , a commercially available compound serving as a versatile electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. This dichloropyrazine allows selective substitution at the 3-position with a nucleophile containing the piperidinyl group.
Nucleophilic substitution: The chlorine atom at the 3-position is substituted by the piperidin-1-yl group bearing the methoxymethyl substituent. This step is typically performed under reflux conditions in a polar aprotic solvent like tetrahydrofuran (THF) or ethanol, often in the presence of a base to facilitate nucleophilic attack.
Methoxymethyl introduction: The methoxymethyl group on the piperidine nitrogen can be introduced either by using a pre-functionalized piperidine derivative (4-(methoxymethyl)piperidine) or by alkylation of piperidine with methoxymethyl chloride or a similar reagent after the initial substitution on pyrazine.
Synthetic Route Overview
A plausible synthetic route for 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution (SNAr) | 2,3-Dichloropyrazine, 4-(methoxymethyl)piperidine, solvent (THF or EtOH), base (e.g., K2CO3), reflux | Substitution of chlorine at 3-position by piperidinyl group |
| 2 | Purification | Extraction, washing (water, brine), drying (Na2SO4), silica gel chromatography | Isolation of pure this compound |
Detailed Reaction Conditions and Notes
Nucleophilic substitution: The reaction is typically carried out by stirring 2,3-dichloropyrazine with 4-(methoxymethyl)piperidine in THF or ethanol at elevated temperatures (e.g., reflux, ~80°C) for several hours to ensure complete substitution at the 3-position.
Base usage: Bases such as potassium carbonate (K2CO3) or triethylamine (TEA) are employed to neutralize the released HCl and drive the reaction forward.
Purification: After completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane) to obtain the pure compound.
Alternative Synthetic Considerations
Pre-functionalization of piperidine: Instead of direct substitution, the piperidine ring can be first functionalized with the methoxymethyl group by alkylation using methoxymethyl chloride under basic conditions. The resulting 4-(methoxymethyl)piperidine is then used for the nucleophilic aromatic substitution on 2,3-dichloropyrazine.
Selective substitution: Careful control of reaction conditions is necessary to ensure substitution occurs only at the 3-position, leaving the 2-chloro substituent intact for further functionalization if needed.
Research Findings and Analytical Data
While direct literature on the exact preparation of this compound is limited, related pyrazine derivatives have been synthesized using similar nucleophilic substitution strategies. For example, compounds involving pyrazine cores substituted with piperidinyl groups have been prepared as follows:
Washing the organic layer with water and brine, drying over anhydrous Na2SO4, filtration, and concentration in vacuo.
Purification by silica gel chromatography to isolate the target compound with high purity.
Characterization by ^1H NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2,3-Dichloropyrazine |
| Nucleophile | 4-(Methoxymethyl)piperidine or piperidine followed by methoxymethylation |
| Reaction Type | Nucleophilic aromatic substitution (SNAr) |
| Solvent | THF, ethanol, or dichloromethane |
| Base | Potassium carbonate (K2CO3), triethylamine (TEA) |
| Temperature | Reflux (~80°C) |
| Workup | Extraction with organic solvent, washing with water and brine, drying over Na2SO4 |
| Purification | Silica gel column chromatography |
| Characterization Techniques | ^1H NMR, MS, melting point |
Q & A
Q. 1.1. What are the key synthetic routes for 2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Chlorination : Thionyl chloride (SOCl₂) under reflux is effective for introducing chlorine to pyrazine cores, as demonstrated in analogous pyrazine derivatives .
- Piperidine Coupling : Use coupling agents like HOBt/TBTU with triethylamine in DMF to attach the 4-(methoxymethyl)piperidine moiety to the chloropyrazine scaffold, following protocols for structurally similar piperazine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .
Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?
- GC-MS : For volatile derivatives, use DB-5 or HP-1 columns with temperature programming (40°C to 280°C at 10°C/min) to resolve peaks and confirm molecular ions (e.g., m/z ~280–320 range) .
- LC-MS (ESI) : Accurately determine molecular weight (e.g., [M+H]+ at m/z 312.1) and fragmentation patterns, as shown for pyrazine-piperidine hybrids .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, leveraging protocols for chloro-piperazine derivatives .
Advanced Research Questions
Q. 2.1. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Cross-Validation : Compare experimental -NMR shifts (e.g., δ 3.2–3.8 ppm for piperidinyl protons) with density functional theory (DFT)-calculated values using Gaussian09 .
- Dynamic Effects : Account for conformational flexibility in solution (e.g., piperidine ring puckering) using variable-temperature NMR or NOESY to detect through-space couplings .
- Crystallographic Confirmation : Use single-crystal X-ray data to validate bond lengths/angles, as done for 1-(4-phenylpiperazin-1-yl)ethanone derivatives .
Q. 2.2. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent Effects : Replace the methoxymethyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration, as seen in oxazole-piperazine hybrids .
- Electron-Withdrawing Groups : Introduce fluorine at the pyrazine 5-position to improve metabolic stability, mimicking strategies for fluoro-pyrimidine derivatives .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to align the compound’s piperidine moiety with target binding pockets (e.g., serotonin receptors) .
Q. 2.3. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC, noting that the methoxymethyl group reduces susceptibility to hydrolysis compared to acetylated analogs .
- Solubility Optimization : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility >50 μM, critical for in vitro assays .
Methodological Challenges and Contradictions
Q. 3.1. Why do some synthetic routes yield low purity, and how can this be mitigated?
- Byproduct Formation : Competing N-alkylation during piperidine coupling can occur; suppress this by using excess chloro-pyrazine (1.5 eq.) and low temperatures (0–5°C) .
- Scale-Up Issues : Replace TBTU with EDC/HCl for cost-effective large-scale synthesis while maintaining >85% yield .
Q. 3.2. How to address discrepancies in biological activity across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
